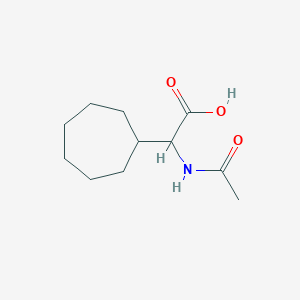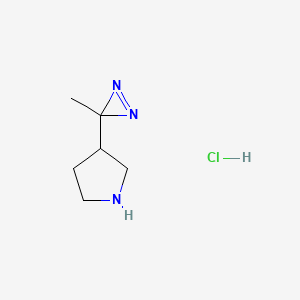
3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is a chemical compound that features a diazirine functional group. Diazirines are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light. This property makes them valuable in various scientific applications, particularly in photoaffinity labeling and crosslinking studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride typically involves the following steps:
Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to form a diaziridine.
Oxidation: The diaziridine is oxidized using reagents like iodine and triethylamine to form the diazirine.
Industrial Production Methods:
Types of Reactions:
Photoactivation: Upon exposure to ultraviolet light, the diazirine group forms a reactive carbene, which can insert into various bonds such as C-H, N-H, and O-H.
Substitution Reactions: The compound can undergo substitution reactions where the diazirine group is replaced by other functional groups.
Common Reagents and Conditions:
Ultraviolet Light: Used for photoactivation to generate carbenes.
Iodine and Triethylamine: Used in the oxidation step during synthesis.
Major Products Formed:
Carbene Insertion Products: Formed when the reactive carbene inserts into various bonds.
Scientific Research Applications
3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is used in various scientific research applications:
Photoaffinity Labeling: Used to study ligand-receptor interactions by forming covalent bonds with target proteins upon UV light exposure.
Crosslinking Studies: Employed to investigate protein-protein and protein-nucleic acid interactions.
Cancer Research: Utilized as a fluorophore to bind to active sites of enzymes like human SIRT1, leading to cell death by deacylating histone H3.
Mechanism of Action
The primary mechanism of action for 3-(3-methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride involves the formation of reactive carbenes upon exposure to ultraviolet light. These carbenes can insert into various bonds, forming covalent linkages with nearby molecules. This property is exploited in photoaffinity labeling and crosslinking studies to investigate molecular interactions .
Comparison with Similar Compounds
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Another diazirine compound used for UV light-induced covalent modification of biological targets.
3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide: A photoinducible silane diazirine used for immobilizing protein targets onto surfaces.
Uniqueness: 3-(3-Methyl-3H-diazirin-3-yl)pyrrolidine hydrochloride is unique due to its specific structure, which combines the diazirine functional group with a pyrrolidine ring. This combination allows for specific interactions and applications in scientific research, particularly in the fields of photoaffinity labeling and crosslinking studies.
Properties
Molecular Formula |
C6H12ClN3 |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
3-(3-methyldiazirin-3-yl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-6(8-9-6)5-2-3-7-4-5;/h5,7H,2-4H2,1H3;1H |
InChI Key |
PHJQGPARAYHSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


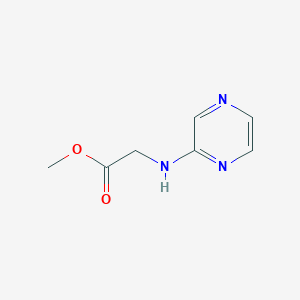
![methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)
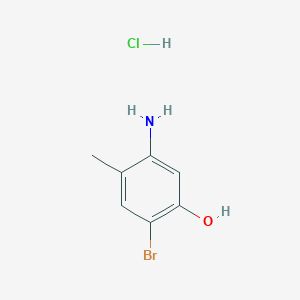
![Methyl[1-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13508104.png)
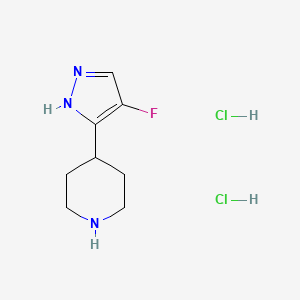
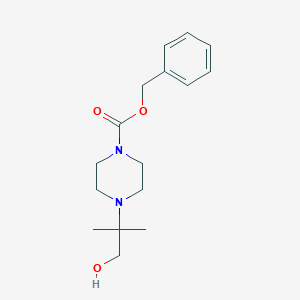
![1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)
![Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)
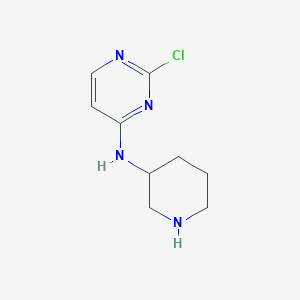
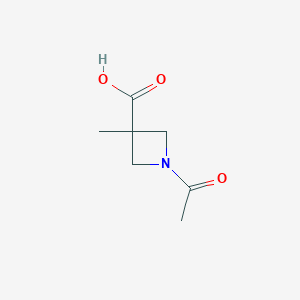
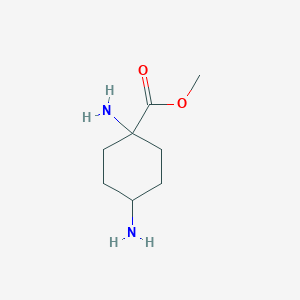
aminehydrochloride](/img/structure/B13508152.png)

